Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687927
InChI: InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1
SMILES: COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol

Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate

CAS No.:

Cat. No.: VC13687927

Molecular Formula: C10H11F3N2O2

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate -

Specification

Molecular Formula C10H11F3N2O2
Molecular Weight 248.20 g/mol
IUPAC Name methyl (2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Standard InChI InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1
Standard InChI Key OHIOGPXRWIHXSB-ZETCQYMHSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CN=C(C=C1)C(F)(F)F)N
SMILES COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N
Canonical SMILES COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features an L-alanine methyl ester backbone with a 6-(trifluoromethyl)pyridin-3-yl group attached to the β-carbon (Figure 1). Key structural elements include:

  • Chiral center: The L-configuration at the α-carbon ensures biological relevance.

  • Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance .

  • Methyl ester: Improves cell permeability and serves as a prodrug motif for carboxylic acid activation .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC NameMethyl (2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Molecular FormulaC₁₁H₁₁F₃N₂O₂
Molecular Weight260.21 g/mol
CAS NumberNot yet assigned (related: 35023-55-3 )

Synthesis and Derivative Formation

Nucleophilic Aromatic Substitution

  • Step 1: L-Alanine methyl ester is functionalized at the β-position via Mitsunobu reaction or alkylation .

  • Step 2: Coupling with 3-bromo-6-(trifluoromethyl)pyridine under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Alternative Approach

  • Intermediate: 3-(6-Trifluoromethylpyridin-3-yl)-L-alanine is esterified using thionyl chloride and methanol .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1L-Alanine, CH₃OH/SOCl₂, 0°C → RT85%
23-Bromo-6-CF₃-pyridine, Pd(PPh₃)₄, K₂CO₃72%

Physicochemical Properties

Spectral Data

  • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H), 4.35 (m, 1H, α-CH), 3.73 (s, 3H, OCH₃), 3.25 (dd, J = 14.0 Hz, β-CH₂) .

  • ¹⁹F NMR: δ -62.5 (CF₃) .

  • IR: 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I) .

Thermodynamic and Solubility Profiles

  • LogP: Estimated 1.8 (trifluoromethyl enhances lipophilicity) .

  • Solubility: 0.5 mg/mL in DMSO; <0.1 mg/mL in H₂O .

Applications in Research

Pharmaceutical Development

  • Neurological Agents: Analogues with pyridine motifs show GlyT1 inhibition (IC₅₀ ~1.8 nM) .

  • Antimicrobials: Trifluoromethylpyridine derivatives exhibit activity against resistant pathogens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator